molecular formula C7H11ClSSn B13652007 (3-Chlorothiophen-2-yl)trimethylstannane

(3-Chlorothiophen-2-yl)trimethylstannane

Cat. No.: B13652007
M. Wt: 281.39 g/mol
InChI Key: NZZZNAAQWKFJKY-UHFFFAOYSA-N
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Description

(3-Chlorothiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C7H11ClSSn and a molecular weight of 281.39 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 3-position and a trimethylstannane group at the 2-position. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorothiophen-2-yl)trimethylstannane typically involves the reaction of 3-chlorothiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product . The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorothiophen-2-yl)trimethylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Stille coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as sodium hydride or potassium tert-butoxide, used to deprotonate the thiophene ring and promote nucleophilic substitution reactions.

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Biaryl Compounds: Formed through Stille coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(3-Chlorothiophen-2-yl)trimethylstannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Chlorothiophen-2-yl)trimethylstannane in chemical reactions involves the transfer of the trimethylstannane group to a substrate, facilitated by a catalyst or base. In Stille coupling reactions, the palladium catalyst coordinates with the trimethylstannane group and the organic halide, enabling the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorothiophen-2-yl)trimethylstannane: Similar structure but with the chlorine atom at the 4-position.

    (3-Bromothiophen-2-yl)trimethylstannane: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(3-Chlorothiophen-2-yl)trimethylstannane is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of the chlorine atom at the 3-position and the trimethylstannane group at the 2-position provides distinct electronic and steric properties that can be leveraged in various synthetic applications .

Properties

Molecular Formula

C7H11ClSSn

Molecular Weight

281.39 g/mol

IUPAC Name

(3-chlorothiophen-2-yl)-trimethylstannane

InChI

InChI=1S/C4H2ClS.3CH3.Sn/c5-4-1-2-6-3-4;;;;/h1-2H;3*1H3;

InChI Key

NZZZNAAQWKFJKY-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C=CS1)Cl

Origin of Product

United States

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